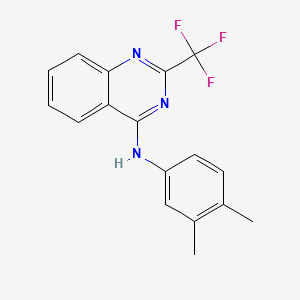
N-(3,4-dimethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine (abbreviated as DMPTFQ) is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPTFQ belongs to the class of quinazoline derivatives and contains a trifluoromethyl group, which makes it a highly reactive and versatile compound.
Wissenschaftliche Forschungsanwendungen
Spectral Analysis and Structural Insights : AG-1478, a compound closely related to N-(3,4-dimethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine, has been studied for its UV-Vis absorption spectra in various solutions. This research provides valuable insights into the structure of the drug, revealing two stable conformers with distinct anisotropic properties and significant conformational changes in core and valence orbitals (Khattab, Chatterjee, Clayton, & Wang, 2016).
Cholinesterase Inhibition : Homobivalent dimers of quinazolinimines, similar in structure to this compound, have been synthesized and show significant inhibitory activities against cholinesterases, with selectivity toward butyrylcholinesterase (Decker, 2006).
Photophysical and Electronic Properties : The electron-donating effect of various amines on the charge transfer and photophysical properties of quinazoline derivatives has been explored. This research is crucial for understanding the potential of these compounds in organic semiconductor devices (Irfan, Chaudhry, & Al‐Sehemi, 2020).
Isotopic Atropisomers Synthesis : Research has been conducted on the asymmetric synthesis of isotopic atropisomers based on ortho-CH3/CD3 discrimination using quinazolinone derivatives. These compounds possess high rotational stability and slight optical rotation, indicating potential applications in stereochemistry and drug design (Miwa, Senda, Saito, Sato, Nakamura, & Kitagawa, 2022).
Antibacterial Activity : N(2),N(4)-disubstituted quinazoline-2,4-diamines have shown promising antibacterial activity against multidrug-resistant Staphylococcus aureus. These compounds present a potential for future development as antibacterial agents (Van Horn, Burda, Fleeman, Shaw, & Manetsch, 2014).
Antiviral Activity : The synthesis of (quinazolin-4-ylamino)methyl-phosphonates through microwave irradiation has been studied. Some of these synthesized compounds displayed anti-Tobacco mosaic virus (TMV) activity, indicating their potential in antiviral research (Luo, Hu, Wu, He, Jin, Yang, & Song, 2012).
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(trifluoromethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3/c1-10-7-8-12(9-11(10)2)21-15-13-5-3-4-6-14(13)22-16(23-15)17(18,19)20/h3-9H,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZWNBCWBALNAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-(3'-cyano-1'H-spiro[cyclohexane-1,2'-naphthalen]-4'-yl)acetamide](/img/structure/B5570741.png)



![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde oxime](/img/structure/B5570756.png)
![1-(methoxyacetyl)-N-[(1-phenylcyclohexyl)methyl]-4-piperidinecarboxamide](/img/structure/B5570769.png)
![3-(3-methoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5570774.png)
![2-methoxy-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone](/img/structure/B5570777.png)
![2-[2,5-dimethoxy-4-(methylthio)benzyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5570789.png)
![2,3,4-trimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5570790.png)

![1-(2-methoxyethyl)-4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}piperazine](/img/structure/B5570793.png)
![3-methoxy-1-{2-[4-(2-methoxyphenyl)piperidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5570795.png)
